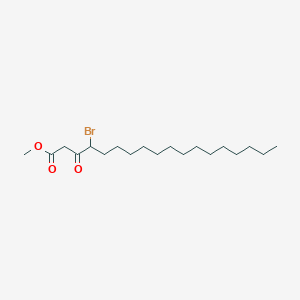

Methyl 4-bromo-3-oxooctadecanoate

説明

Methyl 4-bromo-3-oxooctadecanoate is a methyl ester characterized by a long aliphatic chain (18 carbons) with a bromine atom at the 4th position and a ketone group at the 3rd position. This structure imparts unique physicochemical properties, including enhanced electrophilicity due to the electron-withdrawing bromine and ketone moieties. The compound is of interest in organic synthesis, particularly in cross-coupling reactions and as an intermediate in pharmaceuticals or agrochemicals. Its stability, solubility, and reactivity are influenced by the ester group, which differentiates it from free carboxylic acids or non-esterified derivatives .

特性

CAS番号 |

188964-30-9 |

|---|---|

分子式 |

C19H35BrO3 |

分子量 |

391.4 g/mol |

IUPAC名 |

methyl 4-bromo-3-oxooctadecanoate |

InChI |

InChI=1S/C19H35BrO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)18(21)16-19(22)23-2/h17H,3-16H2,1-2H3 |

InChIキー |

UJWNUZHLHAVLQL-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCC(C(=O)CC(=O)OC)Br |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in Resin-Derived Methyl Esters

Several methyl esters isolated from Austrocedrus chilensis resin () share functional similarities, though their substituents and carbon skeletons differ:

- Sandaracopimaric acid methyl ester (Compound 4): A diterpene methyl ester with a rigid bicyclic structure. Unlike Methyl 4-bromo-3-oxooctadecanoate, it lacks halogenation but contains conjugated double bonds, enhancing UV absorption and oxidative stability .

- Torulosic acid methyl ester (Compound 6): Features a hydroxylated diterpene backbone. The presence of hydroxyl groups increases polarity and hydrogen-bonding capacity, contrasting with the bromine-induced hydrophobicity in this compound .

- Z-Communic acid methyl ester (Compound 9): Contains a labdane skeleton with a conjugated diene system. This structure promotes thermal stability, whereas the ketone group in this compound may render it more reactive toward nucleophiles .

Physical and Chemical Properties

General properties of methyl esters (Table 3, ) highlight trends:

Reactivity and Functional Group Influence

- Bromine vs. Hydroxyl Groups: Bromine in this compound facilitates nucleophilic substitution (e.g., Suzuki coupling), whereas hydroxyl-containing esters like torulosic acid methyl ester undergo esterification or oxidation .

- Ketone vs. Double Bonds : The 3-oxo group enhances electrophilicity, making the compound prone to reduction (e.g., to secondary alcohols). In contrast, conjugated dienes in communic acid methyl esters participate in Diels-Alder reactions .

- Ester Stability: Methyl esters generally exhibit higher hydrolytic stability than ethyl or benzyl esters. However, the electron-withdrawing bromine in this compound may slightly accelerate hydrolysis under basic conditions compared to non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。